Cloruro de 3,5-dimetilisoxazol-4-carbonilo

Descripción general

Descripción

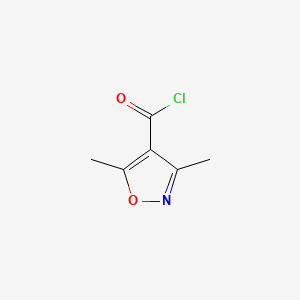

3,5-Dimethylisoxazole-4-carbonyl chloride is an organic compound with the molecular formula C6H6ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

3,5-Dimethylisoxazole-4-carbonyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.

Agrochemicals: It serves as an intermediate in the production of herbicides and insecticides.

Material Science: The compound is used in the preparation of polymers and other advanced materials.

Biological Research: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms

Mecanismo De Acción

Target of Action

It has been suggested that it might interact with targets other than brd4 , potentially interfering with cellular DNA damage repair mechanisms .

Mode of Action

3,5-Dimethylisoxazole-4-carbonyl chloride is an ester that hydrolyzes in aqueous solutions by the action of water . This hydrolysis could potentially lead to the release of active metabolites that interact with its targets.

Biochemical Pathways

Given its potential interaction with dna damage repair mechanisms , it might influence pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

Its hydrolysis in aqueous solutions suggests that it might be metabolized in the body, potentially affecting its bioavailability.

Result of Action

It has been shown to have therapeutic potential for treating myasthenia gravis and other neuromuscular disorders , suggesting that it might have effects on nerve signal transmission.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dimethylisoxazole-4-carbonyl chloride. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area , indicating that air circulation might affect its stability or efficacy. Additionally, it causes severe skin burns and eye damage, and may cause respiratory irritation , suggesting that protective measures should be taken when handling this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Dimethylisoxazole-4-carbonyl chloride can be synthesized through the chlorination of 3,5-dimethylisoxazole-4-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under reflux conditions, where the carboxylic acid is treated with thionyl chloride, resulting in the formation of the corresponding acyl chloride .

Reaction:

3,5-Dimethylisoxazole-4-carboxylic acid+SOCl2→3,5-Dimethylisoxazole-4-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 3,5-Dimethylisoxazole-4-carbonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,5-dimethylisoxazole-4-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: The reaction with water can be catalyzed by acids or bases.

Condensation Reactions: These reactions are often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Comparación Con Compuestos Similares

3,5-Dimethylisoxazole-4-carbonyl chloride can be compared with other similar compounds, such as:

3,5-Dimethylisoxazole-4-carboxylic acid: The precursor to the acyl chloride.

3,5-Dimethylisoxazole-4-carboxamide: The amide derivative formed by reaction with amines.

3,5-Dimethylisoxazole-4-carboxylate esters: Formed by reaction with alcohols.

Uniqueness:

- The acyl chloride group in 3,5-Dimethylisoxazole-4-carbonyl chloride makes it highly reactive and versatile for various synthetic applications.

- It serves as a key intermediate in the synthesis of more complex molecules, providing a functional handle for further chemical transformations .

Actividad Biológica

3,5-Dimethylisoxazole-4-carbonyl chloride is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3,5-Dimethylisoxazole-4-carbonyl chloride features a five-membered ring containing nitrogen and oxygen atoms, which contributes to its reactivity and biological activity. The presence of two methyl groups at the 3 and 5 positions enhances its electron density, making it a suitable candidate for various chemical modifications and biological interactions.

The biological activity of 3,5-dimethylisoxazole-4-carbonyl chloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. Additionally, it may modulate receptor activity, influencing cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of 3,5-dimethylisoxazole exhibit significant antitumor properties. For instance, a study identified a derivative dimer (compound 22) that demonstrated remarkable inhibitory effects on colorectal cancer cells (HCT116) with an IC50 value of 162 nM , showing a 20-fold increase in antiproliferative activity compared to other inhibitors . This compound was also shown to down-regulate c-MYC protein levels and up-regulate HEXIM1 expression, indicating its potential role in modulating apoptosis through intrinsic pathways .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression. The binding affinity of various derivatives to BRD4 has been characterized, highlighting their potential as therapeutic agents in cancer treatment .

Cytotoxic Effects

In vitro studies have demonstrated that certain isoxazole derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds derived from 3,5-dimethylisoxazole showed IC50 values below 100 µM , indicating significant potential for further antineoplastic studies .

Case Studies and Research Findings

- Antitumor Efficacy : In vivo studies using mouse models revealed that compound 22 exhibited a tumor suppression rate of 56.1% , underscoring its potential as an effective anticancer agent .

- Gene Expression Modulation : Treatment with certain isoxazole derivatives led to significant changes in gene expression related to apoptosis and cell cycle control. Notably, one compound increased p21WAF-1 mRNA levels by over 340% , suggesting robust anti-proliferative effects .

- Binding Studies : X-ray crystallography has been employed to elucidate the binding modes of these compounds within target proteins, providing insights into their mechanisms of action at the molecular level .

Comparative Analysis

The following table summarizes key findings related to the biological activities of 3,5-dimethylisoxazole-4-carbonyl chloride and its derivatives:

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Compound 22 | BRD4 | 162 | Antitumor activity |

| Various Derivatives | Cancer Cell Lines | <100 | Cytotoxicity |

| Compound 22 | c-MYC Protein | N/A | Down-regulation |

Propiedades

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYGFFPGJMGVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371242 | |

| Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-45-8 | |

| Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisoxazole-4-carbonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.